N-benzylbut-3-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNEDHBSGFIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402421 | |
| Record name | N-Benzylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17150-62-8 | |
| Record name | N-Benzylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzylbut 3 En 1 Amine
Catalytic Reductive Amination Approaches
Catalytic reductive amination represents a significant strategy for amine synthesis. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.
Utilization of Carboxylic Acids as Precursors
A practical and efficient method for the synthesis of N-benzylbut-3-en-1-amine involves the direct reductive amination of a carboxylic acid. This process circumvents the need to first reduce the acid to an aldehyde. In a documented procedure, 3-butenoic acid is used as the precursor in reaction with benzylamine (B48309). rsc.org The reaction employs a dual-role silane (B1218182) reagent, initially facilitating the amidation between the carboxylic acid and the amine, followed by a zinc-catalyzed reduction of the resulting amide intermediate. rsc.orgnih.gov
The process begins with the amidation of 3-butenoic acid and benzylamine in refluxing toluene, mediated by phenylsilane (B129415). rsc.org Following the formation of the amide, zinc acetate (B1210297) is introduced as a catalyst along with additional phenylsilane to effect the reduction phase, ultimately yielding the secondary amine. rsc.org This one-pot, two-step reaction is notable for its use of readily available carboxylic acids as nominal electrophiles and has been shown to be applicable to a wide range of substrates. nih.govresearchgate.netrsc.org The synthesis of this compound via this route achieved a respectable yield. rsc.org
| Amine Precursor | Carboxylic Acid Precursor | Catalyst | Reducing Agent | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzylamine | 3-Butenoic acid | Zinc Acetate (Zn(OAc)₂) | Phenylsilane (PhSiH₃) | Toluene | 74% | rsc.org |
N-Alkylation Strategies
Direct N-alkylation is a fundamental C-N bond-forming reaction involving the nucleophilic substitution of an alkyl halide or pseudohalide by an amine. The efficiency of this method can be highly dependent on the base and the nature of the leaving group.
Cesium Carbonate-Promoted Direct N-Alkylation
An efficient and highly chemoselective method for the synthesis of secondary amines like this compound utilizes cesium carbonate (Cs₂CO₃) as a promoter. researchgate.net Cesium carbonate's effectiveness is attributed to its high solubility in organic solvents and its ability to facilitate mono-N-alkylation while suppressing the undesired formation of dialkylated products. researchgate.netwikipedia.orgorganic-chemistry.org
In this procedure, benzylamine is reacted with 4-bromo-1-butene (B139220) in the presence of cesium carbonate in anhydrous N,N-dimethylformamide (DMF). researchgate.net The base promotes the nucleophilic attack of the primary amine on the alkyl halide, leading to the formation of this compound. researchgate.net This method is valued for its operational simplicity and high yields for a variety of benzylamines and anilines without the need for additional catalysts. researchgate.net
| Amine Substrate | Alkylating Agent | Base | Solvent | Key Advantage | Reference |
|---|---|---|---|---|---|
| Benzylamine | 4-Bromo-1-butene | Cesium Carbonate (Cs₂CO₃) | N,N-dimethylformamide (DMF) | High chemoselectivity for mono-alkylation | researchgate.net |
Alkylation using Activated Leaving Groups (e.g., Tosylates)
The use of activated leaving groups, such as p-toluenesulfonates (tosylates), provides a reliable route for N-alkylation. Alcohols are poor leaving groups, but their conversion to tosylates transforms the hydroxyl group into an excellent leaving group, p-toluenesulfonate, which is a very stable anion. masterorganicchemistry.commnstate.edu This facilitates nucleophilic substitution reactions.
The synthesis of this compound can be achieved by reacting benzylamine with a suitable precursor like but-3-en-1-yl p-toluenesulfonate. The reaction proceeds via a standard Sₙ2 mechanism, where the nitrogen atom of benzylamine acts as the nucleophile, displacing the tosylate group from the butenyl substrate. mnstate.edu This method avoids the harsh conditions sometimes required for other alkylation techniques and is compatible with a wide range of functional groups. While specific yield data for this exact transformation is not detailed in the provided context, the general utility of tosylates in alkylating amines is well-established for preparing precursors for further reactions, such as ring-closing metathesis. acs.org
| Amine Substrate | Alkylating Agent | Leaving Group | General Reaction Type | Reference |
|---|---|---|---|---|
| Benzylamine | But-3-en-1-yl p-toluenesulfonate | p-Toluenesulfonate (TsO⁻) | Sₙ2 Nucleophilic Substitution | masterorganicchemistry.commnstate.edu |
Advanced Amination Techniques
Modern organic synthesis has seen the development of sophisticated one-pot procedures that combine multiple reaction steps, enhancing efficiency and reducing waste.
One-Pot Reductive Allylation of Amides
A one-pot direct reductive allylation protocol offers an advanced method for synthesizing secondary amines from amide precursors. thieme-connect.dethieme-connect.com This technique utilizes a combination of a titanium hydride species for the in-situ reduction of the amide to an imine, followed by the addition of an allylzinc reagent to perform the allylation. thieme-connect.de
For the synthesis of this compound, a suitable starting material would be N-benzylformamide. The amide is first treated with a reducing agent, such as diphenylsilane (B1312307) (Ph₂SiH₂) and a titanium catalyst like titanium(IV) isopropoxide (Ti(O-i-Pr)₄), to generate a reactive imine intermediate. This intermediate is then directly allylated in the same pot using an allylzinc reagent, which can be prepared from an allyl halide and zinc chloride (ZnCl₂). thieme-connect.de This protocol is applicable to a broad range of amide substrates, including benzamides and lactams, and provides a powerful tool for constructing complex amines. thieme-connect.de
| Amide Precursor | Reducing System | Allylating Reagent | Key Intermediate | Reference |
|---|---|---|---|---|
| N-Benzylformamide | Ph₂SiH₂ / Ti(O-i-Pr)₄ | Allylzinc reagent | In-situ generated imine | thieme-connect.de |
Reactivity Profiles and Mechanistic Investigations of N Benzylbut 3 En 1 Amine
Intramolecular Cyclization Reactions.
The spatial proximity of the amine and the terminal alkene in N-benzylbut-3-en-1-amine facilitates intramolecular cyclization reactions, providing a direct route to saturated nitrogen heterocycles. These reactions are of significant interest as the resulting structural motifs are prevalent in pharmaceuticals and natural products. rsc.org
Iodocyclization to Azetidine (B1206935) and Pyrrolidine (B122466) Scaffolds.
The iodocyclization of homoallylamines like this compound is a powerful method for synthesizing functionalized azetidines and pyrrolidines. rsc.orgresearchgate.net Research has demonstrated that the reaction outcome can be selectively directed toward either the four-membered azetidine or the five-membered pyrrolidine ring simply by controlling the reaction temperature. rsc.orgresearchgate.net
When N-benzyl-1-phenylbut-3-en-1-amine is treated with iodine and a base such as sodium bicarbonate in acetonitrile (B52724) at room temperature (20 °C), it undergoes a 4-exo-tet cyclization to stereoselectively yield the corresponding 2-(iodomethyl)azetidine derivative in high yield. rsc.orgresearchgate.net However, a modest increase in the reaction temperature to 50 °C redirects the reaction pathway to favor the formation of the 3-iodopyrrolidine (B174656) derivative. rsc.orgresearchgate.net This temperature-dependent selectivity is a key feature of this transformation.
The mechanism for this selectivity has been investigated. It is proposed that the reaction proceeds through the formation of an intermediate iodiranium ion after the initial addition of iodine to the double bond. rsc.org Intramolecular attack by the amine nitrogen can then lead to either the kinetically favored azetidine or the thermodynamically more stable pyrrolidine. It has been shown that the pyrrolidine products are formed via the thermal isomerization of the initially formed azetidines. rsc.orgresearchgate.net This isomerization is thought to proceed through an aziridinium (B1262131) ion intermediate, which allows for the ring expansion from the four-membered to the five-membered heterocycle. rsc.org The cyclization consistently produces cis relative stereochemistry in the resulting rings. rsc.org
| Substrate | Temperature (°C) | Product | Yield (%) | Reference |
| N-benzyl-1-phenylbut-3-en-1-amine | 20 | cis-azetidine | 96 | rsc.org |
| N-benzyl-1-phenylbut-3-en-1-amine | 50 | cis-pyrrolidine | 82 | rsc.org |
Investigation of Ring-Closing Metathesis for Tetrahydropyridine (B1245486) Formation.
Ring-closing metathesis (RCM) is a prominent reaction in organic chemistry used to synthesize unsaturated rings through the intramolecular reaction of a diene. wikipedia.org This method, often catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, typically forms a cycloalkene and releases volatile ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org RCM has been successfully applied to create a wide variety of nitrogen heterocycles. wikipedia.orgd-nb.info
The application of RCM to this compound derivatives has been explored as a potential route to tetrahydropyridines. However, the synthesis of nitrogen-containing heterocycles using RCM can be challenging. nih.gov The Lewis basicity of the amine functionality can lead to coordination with the metal center of the catalyst, resulting in catalyst decomposition and inhibition of the metathesis reaction. d-nb.infonih.gov Strategies to overcome this include the use of bulky substituents on the amine or the reduction of its electron density through acylation. d-nb.info
In a specific investigation aimed at synthesizing trifluoromethyl-containing piperidines, a derivative of this compound was prepared as an RCM precursor. acs.org Despite attempts under various RCM conditions, the cyclization of this substrate to the desired tetrahydropyridine failed. acs.org This outcome was attributed to the presence of the basic amine functionality, highlighting the inherent difficulty of applying RCM to such substrates without appropriate protection or modification of the amine. acs.org
| Catalyst Type | Description | Common Use | Reference |
| Grubbs' Catalysts (Gen I & II) | Ruthenium-based catalysts with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. | General purpose olefin metathesis, including RCM. | nih.gov |
| Hoveyda-Grubbs Catalysts | Ruthenium-based catalysts featuring a chelating benzylidene ether ligand for enhanced stability and recovery. | RCM where catalyst robustness is required. | d-nb.info |
| Schrock's Catalysts | Molybdenum or tungsten-based alkylidene complexes. | Highly active for sterically hindered or electron-deficient olefins. | wikipedia.org |
| Indenylidene Catalysts | Ruthenium complexes with indenylidene ligands, showing enhanced stability and activity. | RCM of challenging substrates, including some amines. | nih.gov |
Intermolecular Reactivity involving the Amine Functionality.
Beyond intramolecular reactions, the amine group of this compound can participate in a variety of intermolecular transformations. These reactions leverage the nucleophilic character of the nitrogen atom to form new carbon-nitrogen bonds.
Hydroamination Processes.
Hydroamination is the addition of an N-H bond of an amine across an unsaturated carbon-carbon bond (an alkene or alkyne). researchgate.net This reaction represents an atom-economical method for synthesizing more complex amines, enamines, and imines. researchgate.net The intermolecular hydroamination involving the amine of a molecule like this compound and a separate alkene or alkyne is a potential synthetic pathway.
These reactions are often catalyzed by a range of metals, including early transition metals (e.g., Group 4), rare-earth metals, and late transition metals (e.g., gold, palladium). researchgate.netresearchgate.net The mechanism of late transition metal-catalyzed hydroamination frequently involves the nucleophilic attack of the amine onto an alkene that has been activated by coordination to the metal center. researchgate.net While numerous catalytic systems have been developed for intermolecular hydroamination, the reactions can sometimes suffer from low yields, particularly when using certain amine and alkene combinations. researchgate.net For instance, gold-catalyzed hydroamination of phenylacetylene (B144264) with various alkyl amines has been studied, though with limited success in terms of yield. researchgate.net
While the amine functionality of this compound is, in principle, a suitable candidate for such intermolecular hydroamination reactions, specific studies detailing its use as the amine component in these processes are not prominently featured in the literature. Nevertheless, the general principles of hydroamination suggest a viable, if underexplored, avenue for its intermolecular reactivity.
| Catalyst System | Substrates | General Outcome | Reference |
| Rare-Earth Metals | Alkenes, Alkynes | Intra- and intermolecular hydroamination. | researchgate.net |
| Group 4/5 Metals (e.g., Ti, Zr) | Alkenes, Alkynes | Often requires specific ligand environments. | researchgate.net |
| Gold(I) Complexes | Alkynes, Alkenes | Catalyzes addition of amines, though yields can be low for some intermolecular reactions. | researchgate.net |
Role in Organic Synthesis and Medicinal Chemistry
Application as a Core Building Block in Complex Molecular Architectures
The strategic placement of functional groups in N-benzylbut-3-en-1-amine makes it an ideal starting material for the synthesis of intricate molecular structures. bham.ac.uk Its utility as a foundational component is demonstrated in various synthetic strategies that build upon its reactive sites.
Researchers have utilized this compound in visible-light-induced photochemical reactions to produce functionalized vinyloxazolidinones and vinyloxazinones. This method highlights the compound's capacity to undergo efficient bifunctionalization reactions under mild conditions. Furthermore, it serves as a precursor in Ring-Closing Metathesis (RCM) pathways for generating advanced heterocyclic systems. For instance, this compound is alkylated to create precursors for trifluoromethyl-containing nitrogen heterocycles, which are relevant in the development of biologically active compounds. acs.org
Homoallylic amines, the class of compounds to which this compound belongs, are recognized as essential substrates for synthesizing pharmacologically important molecules. rsc.org Its derivatives have been employed in the synthesis of imidazolidin-2-ones through palladium-catalyzed carboamination reactions, a process that constructs a C-C bond, a C-N bond, and up to two stereocenters in a single step. nih.gov
| Synthetic Strategy | Product Class | Key Features | Reference |
|---|---|---|---|
| Photochemical Bifunctionalization | Vinyloxazolidinones, Vinyloxazinones | Visible-light induced, mild conditions, high efficiency. | |
| Ring-Closing Metathesis (RCM) | Trifluoromethyl-containing heterocycles | Serves as a precursor for complex heterocyclic building blocks. | acs.org |
| Palladium-Catalyzed Carboamination | Imidazolidin-2-ones | Forms multiple bonds and stereocenters in one step. | nih.gov |
| General Building Block | Pharmacologically valuable molecules | Homoallylic amine structure is key for complex natural product synthesis. | rsc.org |
Precursor for Advanced Nitrogen-Containing Heterocycles
The intramolecular cyclization of this compound and its derivatives is a powerful strategy for synthesizing saturated nitrogen heterocycles like azetidines and pyrrolidines. These structural motifs are prevalent in a vast number of natural products and pharmaceutical agents. nih.gov
Substituted azetidines, four-membered nitrogen-containing rings, can be synthesized stereoselectively from homoallylamine precursors. bham.ac.uk A notable method is the iodocyclisation of N-benzyl-1-phenylbut-3-en-1-amine, a derivative of the parent compound. This reaction, when conducted at room temperature (20 °C) in acetonitrile (B52724) with iodine and sodium hydrogen carbonate, yields functionalized 2-(iodomethyl)azetidine derivatives in high yield (up to 96%). rsc.orgresearchgate.net The reaction proceeds via a 4-exo-tet ring closure. bham.ac.uk The careful control of temperature is critical, as these azetidine (B1206935) derivatives are prone to thermal isomerization. rsc.orgresearchgate.net
| Precursor | Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-benzyl-1-phenylbut-3-en-1-amine | Iodocyclisation | Iodine, NaHCO₃, Acetonitrile, 20 °C | cis-Azetidine derivative | 96% | rsc.orgresearchgate.net |
Pyrrolidines, five-membered nitrogen heterocycles, are among the most common heterocyclic motifs in biologically active compounds. nih.gov this compound serves as an excellent precursor for their synthesis through several distinct catalytic pathways.
A fascinating aspect of the iodocyclisation reaction is its temperature-dependent selectivity. By simply increasing the reaction temperature from 20 °C to 50 °C, the cyclization of N-benzyl-1-phenylbut-3-en-1-amine switches its outcome, favoring the formation of 3-iodopyrrolidine (B174656) derivatives instead of azetidines. rsc.orgresearchgate.net These pyrrolidines are formed through the thermal isomerization of the initially formed azetidine intermediates. rsc.org
Alternative methods include photoredox catalysis, where this compound undergoes a 5-exo-trig cyclization with aldehydes to furnish substituted pyrrolidines. Additionally, rhodium-catalyzed asymmetric intramolecular hydroamination of similar benzyl-protected amine substrates has been shown to produce chiral pyrrolidines in high yields. acs.org
| Precursor | Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-benzyl-1-phenylbut-3-en-1-amine | Iodocyclisation / Isomerization | Iodine, NaHCO₃, Acetonitrile, 50 °C | cis-Pyrrolidine derivative | 82% | rsc.orgresearchgate.net |
| This compound | Photoredox Catalysis | Ir(ppy)₃ photocatalyst, aldehyde | Substituted Pyrrolidine | 53% | |
| This compound derivative | Rh-catalyzed Hydroamination | [Rh(cod)₂]BF₄, Cy-MOP ligand | Chiral Pyrrolidine | High | acs.org |
Evaluation as a Ligand or Component in Catalytic Systems
Beyond its role as a substrate, the structural framework of this compound and its derivatives holds potential in the realm of catalysis. The nitrogen atom can coordinate to metal centers, making these compounds and their progeny candidates for use as ligands in transition metal catalysis.
Specifically, the azetidine rings synthesized from homoallylamines have been identified as effective ligands for metal complexes, including those of palladium and cobalt, which are used in various catalytic processes. bham.ac.uk Furthermore, chiral versions of this compound and related structures serve as precursors for chiral ligands. These ligands are instrumental in developing catalysts for enantioselective reactions, such as asymmetric hydrogenation, which are crucial for the synthesis of single-enantiomer pharmaceuticals. acs.org The development of such catalytic systems is a cornerstone of modern green and efficient chemical synthesis.
Spectroscopic Characterization Methodologies for N Benzylbut 3 En 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of N-benzylbut-3-en-1-amine, distinct signals are expected for the protons of the benzyl (B1604629) group and the butenyl chain. The aromatic protons of the benzyl group typically appear in the downfield region, generally between 7.2 and 7.4 ppm, often as a multiplet. The benzylic methylene protons (-CH₂-Ph) are expected to produce a singlet at approximately 3.8 ppm.
The protons of the but-3-en-1-amine moiety exhibit characteristic chemical shifts. The terminal vinylic protons (=CH₂) are expected to appear between 5.0 and 5.2 ppm, while the internal vinylic proton (-CH=) will resonate further downfield, around 5.7-5.9 ppm, as a multiplet due to coupling with the adjacent methylene and terminal vinyl protons. The methylene group adjacent to the nitrogen (-N-CH₂-) is anticipated to be found around 2.7 ppm as a triplet, and the allylic methylene protons (-CH₂-CH=) would likely appear around 2.3 ppm as a quartet. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically appears between 1.5 and 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H | 7.2 - 7.4 | Multiplet |
| Ph-CH ₂-N | ~ 3.8 | Singlet |
| -CH =CH₂ | 5.7 - 5.9 | Multiplet |
| -CH=CH ₂ | 5.0 - 5.2 | Multiplet |
| N-CH ₂-CH₂ | ~ 2.7 | Triplet |
| N-CH₂-CH ₂ | ~ 2.3 | Quartet |
| N-H | 1.5 - 2.5 | Broad Singlet |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct peaks are expected for each unique carbon atom. The aromatic carbons of the benzyl group typically resonate in the range of 127-140 ppm. The benzylic carbon (-C H₂-Ph) is expected around 54 ppm.
Within the butenyl chain, the vinylic carbons are the most deshielded, with the internal carbon (-C H=) appearing around 135-138 ppm and the terminal carbon (=C H₂) around 116-118 ppm. The carbon atom bonded to the nitrogen (-N-C H₂-) is expected to have a chemical shift in the range of 49-52 ppm, while the allylic carbon (-C H₂-CH=) would likely appear around 35-38 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C -ipso (Aromatic) | 139 - 141 |
| C -ortho/meta/para (Aromatic) | 127 - 129 |
| Ph-C H₂-N | 53 - 55 |
| -C H=CH₂ | 135 - 138 |
| -CH=C H₂ | 116 - 118 |
| N-C H₂-CH₂ | 49 - 52 |
| N-CH₂-C H₂ | 35 - 38 |
For derivatives of this compound, particularly fluorinated analogs, ¹⁹F NMR spectroscopy is an invaluable tool for structural elucidation. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. Furthermore, ¹⁹F chemical shifts have a much wider range than ¹H shifts, which often allows for the clear resolution of signals for each fluorine atom in a molecule, even if they are in similar electronic environments.
For instance, in a derivative such as N-(4-fluorobenzyl)but-3-en-1-amine, the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom on the aromatic ring. The precise chemical shift of this signal provides information about the electronic environment of the fluorine atom. Coupling between the ¹⁹F nucleus and nearby ¹H nuclei (¹⁹F-¹H coupling) can also be observed, providing further structural information and aiding in the assignment of signals in the ¹H NMR spectrum. This technique is particularly useful for confirming the position of fluorine substitution on the aromatic ring and for studying the effects of molecular interactions on the electronic structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, weak to medium band in the region of 3300-3350 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the vinylic C-H stretches of the alkene group also appear in this region (around 3080 cm⁻¹). The aliphatic C-H stretches from the methylene groups will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
Other important vibrations include the C=C stretching of the alkene, which gives a medium intensity band around 1640 cm⁻¹, and the C=C stretching vibrations within the aromatic ring, which appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aliphatic amine is expected to be in the 1020-1250 cm⁻¹ range. Out-of-plane bending vibrations for the alkene (=C-H) and aromatic (Ar-H) groups are also expected in the fingerprint region below 1000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3350 | Weak to Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Vinylic C-H | Stretch | ~ 3080 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |
| Alkene (C=C) | Stretch | ~ 1640 | Medium |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |
| Aliphatic Amine (C-N) | Stretch | 1020 - 1250 | Medium |
| Alkene (=C-H) | Out-of-plane bend | 910 - 990 | Strong |
| Aromatic (Ar-H) | Out-of-plane bend | 690 - 770 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the molecular weight and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₁₁H₁₅N) is 161 g/mol . Therefore, the molecular ion peak (M⁺) would be expected at m/z = 161.
The fragmentation of this compound under electron ionization (EI) is expected to be dominated by cleavages that lead to stable carbocations. A very prominent peak is anticipated at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is formed by the cleavage of the benzylic C-N bond followed by rearrangement. This is a characteristic fragmentation for compounds containing a benzyl group. Another significant fragmentation pathway is the alpha-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom, which could lead to various fragment ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound, the calculated exact mass of the molecular ion [M]⁺ is 161.1204. HRMS can experimentally confirm this exact mass, which allows for the unambiguous determination of the molecular formula as C₁₁H₁₅N. This capability is crucial for distinguishing this compound from other potential isomers or compounds with the same nominal mass but different elemental compositions.
Computational Studies on N Benzylbut 3 En 1 Amine and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the computational analysis of molecular systems. nih.govwhiterose.ac.uk These methods allow for the detailed investigation of the electronic structure and properties of molecules like N-benzylbut-3-en-1-amine.
Geometry Optimization and Vibrational Frequency Analysis (e.g., Density Functional Theory)
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with basis sets like 6-31G* or larger to achieve a balance between accuracy and computational cost. whiterose.ac.ukmdpi.com The optimized geometry provides crucial information about the spatial orientation of the benzyl (B1604629) and butenyl groups relative to the amine nitrogen.
Once the optimized geometry is obtained, vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) spectrum of the molecule. mdpi.comresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C=C stretching of the butenyl group, and aromatic C-H stretching of the benzyl group. mdpi.comsmu.edu These theoretical spectra can be compared with experimental IR data to validate the computational model. mdpi.com For secondary amines, the N-H stretching frequency is a particularly sensitive probe of the molecular environment. mdpi.comresearchgate.net
Table 1: Representative Calculated Vibrational Frequencies for this compound Analogues
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| C=C Stretch (Alkenyl) | 1640-1680 |
| C-N Stretch | 1000-1250 |
Note: This table presents typical frequency ranges for the specified vibrational modes in molecules analogous to this compound, as specific experimental or calculated data for the target molecule is not available in the cited literature.
Prediction of Electronic Properties (e.g., HOMO/LUMO Energies, Charge Distribution)
The electronic properties of this compound are critical for understanding its reactivity. irjweb.com DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.comntu.edu.iq
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the π-system of the benzyl group, reflecting the electron-donating nature of the amine and the aromatic ring. The LUMO is likely to be distributed over the antibonding orbitals of the benzyl group. The HOMO-LUMO gap can be influenced by substituents on either the benzyl ring or the butenyl chain. irjweb.com
Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom in the molecule. This information helps to identify electrophilic and nucleophilic sites. In this compound, the nitrogen atom is expected to carry a partial negative charge, making it a nucleophilic center, while the hydrogen attached to the nitrogen will be partially positive.
Table 2: Illustrative Electronic Properties for a Generic N-benzyl Amine Analogue
| Property | Illustrative Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -0.5 to 0.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Molecular Modeling for Reaction Mechanism Elucidation and Reactivity Prediction
Beyond static properties, molecular modeling can be used to explore the dynamic behavior of molecules, including their reaction pathways and interactions with other chemical species.
Computational studies on the synthesis of homoallylic amines, a class to which this compound belongs, have utilized DFT to elucidate reaction mechanisms. beilstein-journals.orgnih.govresearchgate.net These studies can map out the energy profile of a reaction, identifying transition states and intermediates, which helps in understanding the factors that control the reaction's rate and selectivity. rsc.org For instance, in catalytic syntheses, modeling can reveal the structure of the catalyst-substrate complex and the transition state for the key bond-forming step. beilstein-journals.orgnih.govresearchgate.net
Docking Simulations for Amine-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.govrsc.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov
For this compound and its analogues, docking simulations can be employed to investigate their potential interactions with biological targets, such as enzymes or receptors. nih.govrsc.org The process involves generating a multitude of possible binding poses of the amine within the active site of the target and scoring these poses based on their energetic favorability. The scoring function typically accounts for various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov
In the context of N-benzyl substituted compounds, the benzyl group can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. rsc.org The amine group can act as a hydrogen bond donor or acceptor, forming crucial interactions with polar residues. nih.gov The butenyl chain can explore hydrophobic subpockets within the active site. Docking studies on N-benzyl substituted inhibitors of various enzymes have demonstrated the importance of these interactions for binding affinity and selectivity. nih.govrsc.org
Table 3: Potential Intermolecular Interactions in Docking Simulations of N-benzylamines
| Type of Interaction | Interacting Moiety on N-benzylamine | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Amine (N-H) | Aspartate, Glutamate, Serine, Threonine |
| π-π Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Benzyl Ring, Butenyl Chain | Leucine, Isoleucine, Valine, Alanine |
Note: This table outlines the types of interactions that would be assessed in a docking simulation of this compound with a hypothetical protein target, based on general principles of molecular recognition and findings for analogous compounds.
Advanced Derivatization Strategies and Analogues of N Benzylbut 3 En 1 Amine
Synthesis of Substituted N-Benzylbutenamines
The synthesis of substituted N-benzylbutenamines can be achieved through various established and modern synthetic methodologies, allowing for the introduction of a wide range of substituents on the nitrogen atom or the aromatic ring of the benzyl (B1604629) group. These methods offer routes to novel analogues with tailored electronic and steric properties.
A common and effective method for the N-alkylation and N-arylation of N-benzylbut-3-en-1-amine is nucleophilic substitution. This typically involves the reaction of the parent amine with an appropriate alkyl or aryl halide. For instance, the reaction of this compound with various alkyl halides can be promoted by a base such as cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF). This method has been shown to be highly chemoselective for mono-N-alkylation, effectively suppressing the undesired dialkylation. researchgate.net For example, the reaction with specific alkyl halides under optimized conditions can afford the desired N-alkylated products in good yields.
Another powerful technique for creating substituted N-benzylbutenamines is reductive amination. This process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This strategy allows for the introduction of a variety of substituents depending on the choice of the carbonyl compound. For instance, a three-component Mannich reaction can be employed, combining benzylamine (B48309), an aldehyde, and a nucleophilic component to generate structurally diverse this compound derivatives.
Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl derivatives. These reactions typically involve the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. This methodology provides access to a broad range of N-aryl-N-benzylbutenamines with varying electronic and steric properties on the aryl substituent.
The synthesis of various substituted N-benzylbutenamines is summarized in the table below, highlighting the diversity of achievable analogues.
| Compound Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| N-benzyl-N-methylbut-3-en-1-amine | This compound, Methyl iodide | Cs₂CO₃, DMF | - | researchgate.net |
| N-benzyl-N-allylbut-3-en-1-amine | This compound, Allyl bromide | Cs₂CO₃, DMF | - | researchgate.net |
| N-(but-3-en-1-yl)-3-methylaniline | 3-Methylaniline, 4-Bromobut-1-ene | K₂CO₃, DMF, 110 °C | 68% | nih.gov |
| N-(but-3-en-1-yl)-[1,1'-biphenyl]-4-amine | 4-Aminobiphenyl, 4-Bromobut-1-ene | K₂CO₃, DMF, 110 °C | 72% | nih.gov |
| N-(but-3-en-1-yl)-3-(trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline, 4-Bromobut-1-ene | K₂CO₃, DMF, 110 °C | 54% | nih.gov |
| N-benzyl-1-phenylbut-3-en-1-amine | Benzylamine, 1-Phenylbut-3-en-1-one | Reductive amination | 57% | bham.ac.uk |
Stereoselective Transformations Involving N-Butenamines
The butenyl moiety in this compound and its derivatives is a key functional group for engaging in a variety of stereoselective transformations, enabling the synthesis of complex cyclic and acyclic structures with defined stereochemistry. These transformations are of significant interest for the construction of chiral building blocks for organic synthesis.
One notable stereoselective transformation is the iodocyclisation of homoallylic amines like N-benzyl-1-phenylbut-3-en-1-amine. The reaction of this substrate with iodine and sodium hydrogen carbonate in acetonitrile (B52724) at 20 °C leads to the stereoselective formation of a cis-azetidine derivative in high yield (96%). rsc.org Interestingly, a simple increase in the reaction temperature to 50 °C redirects the reaction to cleanly produce a cis-pyrrolidine derivative in 82% yield, demonstrating a temperature-dependent switch in the reaction outcome. rsc.org This method provides a powerful tool for the diastereoselective synthesis of functionalized nitrogen-containing heterocycles.
Palladium-catalyzed alkene carboamination represents another powerful strategy for the stereoselective synthesis of heterocyclic compounds. N-allylurea derivatives, which can be readily prepared from the corresponding allylic amines, undergo Pd-catalyzed carboamination to generate imidazolidin-2-ones. nih.gov This reaction forms two new bonds (one C-C and one C-N) and can create up to two stereocenters with excellent diastereoselectivity. For example, the reaction of N-allylurea substrates with aryl bromides in the presence of a palladium catalyst and a suitable ligand, such as Xantphos, affords 4,5-disubstituted imidazolidin-2-ones with high diastereomeric ratios. nih.gov
Furthermore, asymmetric hydroamination and related additions to the double bond of N-butenamines can be achieved using chiral catalysts. For instance, rare-earth metal complexes have been utilized as catalysts for the asymmetric addition of nitriles to allylamines, leading to the synthesis of chiral imidazolines with high enantioselectivity. chinesechemsoc.org While the direct application to this compound was not extensively detailed, the methodology shows promise for the enantioselective functionalization of such systems.
The following table summarizes key stereoselective transformations involving N-butenamine derivatives, showcasing the control over stereochemistry that can be achieved.
| Starting Material | Transformation | Reagents and Conditions | Product | Stereoselectivity | Yield (%) | Reference |
| N-benzyl-1-phenylbut-3-en-1-amine | Iodocyclisation | I₂, NaHCO₃, MeCN, 20 °C | cis-Azetidine derivative | High | 96% | rsc.org |
| N-benzyl-1-phenylbut-3-en-1-amine | Iodocyclisation | I₂, NaHCO₃, MeCN, 50 °C | cis-Pyrrolidine derivative | High | 82% | rsc.org |
| N-allyl-N'-arylurea | Pd-catalyzed Carboamination | Pd₂(dba)₃, Xantphos, NaOtBu, ArBr | Imidazolidin-2-one | Excellent diastereoselectivity | up to 97% | nih.gov |
| (E)-N-methyl-3-arylprop-2-en-1-amine | Asymmetric Hydroamidination | Pr-Box-tBu, Nitrile | Chiral Imidazoline | up to 95% ee | up to 99% | chinesechemsoc.org |
These advanced derivatization and stereoselective strategies significantly expand the chemical space accessible from this compound, providing a rich library of analogues for further investigation and application in synthetic and medicinal chemistry.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for synthesizing N-benzylbut-3-en-1-amine is a key area of future research. Traditional methods, while effective, often involve multiple steps or harsh reagents. Current research is exploring more sustainable alternatives.
One promising approach is the reductive amination of carboxylic acids. For example, a practical method utilizing 3-butenoic acid and benzylamine (B48309) in the presence of a zinc acetate (B1210297) catalyst and phenylsilane (B129415) as a reducing agent has been developed, affording this compound in good yield. rsc.org This one-pot reaction avoids the use of more hazardous reagents and simplifies the purification process. rsc.org
Another avenue of exploration is the direct use of readily available starting materials. Nucleophilic substitution between 4-bromo-1-butene (B139220) and benzylamine has been shown to produce the target compound with high efficiency. Further research into catalytic reductive amination using earth-abundant metal catalysts, such as those based on palladium and nickel, could lead to even more sustainable and cost-effective synthetic protocols. The development of chemoenzymatic pathways also presents an attractive strategy for the enantioselective synthesis of chiral derivatives of this compound. researchgate.net
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Reagents/Catalysts | Yield | Key Advantages |
| Reductive Amination | 3-Butenoic acid, Benzylamine | Zinc acetate, Phenylsilane | 74% | One-pot procedure, avoids harsh reagents. rsc.org |
| Nucleophilic Substitution | 4-Bromo-1-butene, Benzylamine | - | Up to 94% | High yield, readily available starting materials. |
| Pd/NiO Catalyzed Reductive Amination | Aldehyde/Ketone, Benzylamine | Pd/NiO, H₂ | 84-98% | High yields for similar amines, potential for sustainability. |
Exploration of Expanded Catalytic Applications
This compound and its derivatives are emerging as valuable ligands and substrates in a variety of catalytic reactions. Their unique structural features, including the presence of both an amine and an alkene, allow for diverse reactivity.
In photoredox catalysis, this compound has been utilized in 5-exo-trig cyclization reactions with aldehydes to generate substituted pyrrolidines. The benzyl (B1604629) group plays a crucial role in stabilizing radical intermediates and modulating reactivity. Further exploration of its use in other photoredox-catalyzed transformations, such as C-H functionalization and cross-coupling reactions, is a promising area of research.
The development of cascade reactions involving this compound is another exciting frontier. For instance, a palladium-catalyzed cascade C-H arylation/amination of homoallylic primary amines has been developed to synthesize 2-aryl-1-pyrrolines. ecust.edu.cn This reaction demonstrates the potential of using the amine functionality to direct C-H activation, opening up new possibilities for the efficient construction of complex nitrogen-containing heterocycles. ecust.edu.cn The exploration of other transition metal catalysts, such as those based on copper or rhodium, could lead to novel and complementary reactivity patterns. acs.org
Integration of Advanced Mechanistic Studies through Combined Computational and Experimental Approaches
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and synthetic methods. The integration of computational and experimental techniques offers a powerful approach to elucidate complex reaction pathways.
For instance, in the context of photoredox catalysis, computational studies can help to model the excited state properties of the photocatalyst and the energetics of the single-electron transfer steps. nottingham.ac.uk This information, combined with experimental data from techniques like cyclic voltammetry and time-resolved spectroscopy, can provide a detailed picture of the catalytic cycle. nottingham.ac.uk
Similarly, for transition-metal-catalyzed reactions, density functional theory (DFT) calculations can be used to investigate the structures of key intermediates and transition states. csic.escaltech.edu This can help to explain observed regioselectivities and stereoselectivities and guide the development of more efficient and selective catalysts. csic.escaltech.edu Experimental studies, such as kinetic analysis and isotopic labeling experiments, can then be used to validate the computational models. caltech.edu
Expanding Synthetic Utility in Diverse Heterocyclic Systems
The unique structure of this compound makes it a versatile building block for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. bham.ac.uk
One notable application is in the synthesis of azetidines and pyrrolidines. rsc.orgbham.ac.uk Through iodocyclization, N-benzyl-1-phenylbut-3-en-1-amine can be selectively converted to either cis-azetidines or cis-pyrrolidines by carefully controlling the reaction temperature. rsc.org This method provides a streamlined approach to these important heterocyclic scaffolds. rsc.org The resulting functionalized heterocycles can be further derivatized to access a variety of substituted amines. rsc.org
Furthermore, this compound can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, it has been used in ring-closing metathesis (RCM) reactions to prepare trifluoromethyl-containing piperidine (B6355638) derivatives, which are of interest in medicinal chemistry. acs.org The development of new catalytic systems and reaction conditions will undoubtedly expand the scope of heterocycles that can be accessed from this versatile starting material.
Table 2: Heterocyclic Systems Derived from this compound and its Analogs
| Heterocycle | Synthetic Method | Key Reagents/Catalysts | Significance |
| Pyrrolidines | Photoredox Catalysis (5-exo-trig cyclization) | Ir(ppy)₃, Aldehydes | Access to substituted pyrrolidines. |
| Azetidines | Iodocyclization | Iodine, Sodium hydrogen carbonate | Stereoselective synthesis of functionalized azetidines. rsc.org |
| Pyrrolidines | Iodocyclization (at elevated temperature) | Iodine, Sodium hydrogen carbonate | Temperature-controlled switch to pyrrolidine (B122466) synthesis. rsc.org |
| 2-Aryl-1-pyrrolines | Palladium-Catalyzed Cascade C-H Arylation/Amination | Pd(OAc)₂, Aryl iodide | Efficient construction of functionalized pyrrolines. ecust.edu.cn |
| Piperidines | Ring-Closing Metathesis (RCM) | Grubbs catalyst | Synthesis of trifluoromethyl-containing piperidines. acs.org |
Rational Design and Synthesis of Biologically Active Derivatives
The structural motif of this compound is present in various biologically active molecules, and its derivatives hold significant potential for drug discovery. The rational design and synthesis of new derivatives with tailored biological activities is a major focus of future research.
For example, derivatives of N-benzyl pyridinium (B92312) have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.govresearchgate.net Computational studies, such as molecular docking, can be employed to understand the binding interactions of these derivatives with the active site of the enzyme and to guide the design of more potent inhibitors. nih.gov
Furthermore, the incorporation of the this compound scaffold into larger, more complex molecules can lead to the discovery of new therapeutic agents. Its use in the synthesis of heterocyclic systems, as discussed previously, provides access to a wide range of structurally diverse compounds that can be screened for various biological activities, including anticancer, antibacterial, and antiviral properties. bham.ac.ukrsc.org The combination of synthetic chemistry, computational modeling, and biological evaluation will be essential for unlocking the full therapeutic potential of this compound derivatives.
Q & A
Q. What synthetic methodologies are commonly used to prepare N-benzylbut-3-en-1-amine, and how do their yields and conditions compare?
this compound is synthesized via reductive amination or nucleophilic substitution. For example:
Q. How is this compound characterized structurally, and what NMR spectral data are critical for verification?
The compound is characterized by ¹H and ¹³C NMR :
- ¹H NMR (CDCl₃) : δ 7.19–7.39 (m, 5H, aromatic), 5.74–5.84 (m, 1H, CH₂=CH), 3.79 (s, 2H, N–CH₂), 2.70 (t, 2H, CH₂–N), 2.28 (dt, 2H, CH₂–CH₂) .
- ¹³C NMR (CDCl₃) : δ 140.4 (aromatic C), 116.3 (CH₂=CH), 53.9 (N–CH₂), 34.3 (CH₂–CH₂) .
Discrepancies in peak splitting (e.g., multiplet vs. triplet) may indicate impurities or stereochemical variations.
Q. What safety precautions are required when handling this compound in laboratory settings?
Safety data indicate:
- GHS hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Store in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can catalytic efficiency be optimized for this compound synthesis, and what factors influence enantioselectivity?
- Catalyst screening : Pd/NiO shows high efficiency due to its Lewis acidity and surface area, but enantioselectivity requires chiral ligands (e.g., BINAP) or asymmetric hydrogenation conditions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while nonpolar solvents favor reductive pathways .
Q. How do contradictory yield reports for this compound synthesis arise, and how can they be resolved experimentally?
Q. What strategies are effective for functionalizing this compound into complex heterocycles, and how are intermediates characterized?
The amine serves as a precursor for:
Q. How can meta-analysis principles be applied to compare heterogeneous datasets on this compound’s physicochemical properties?
- Heterogeneity metrics : Use Higgins’ I² statistic to quantify variability across studies (e.g., melting point, solubility data) .
- Data normalization : Adjust for methodological differences (e.g., solvent polarity in logP measurements) .
Methodological Guidelines
Q. How should researchers design experiments to address reproducibility challenges in amine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
